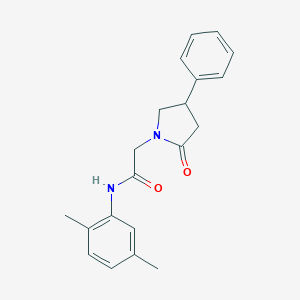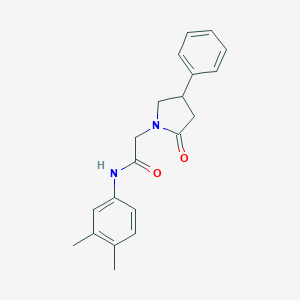![molecular formula C27H30N4O2 B283670 N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide, also known as BMDA, is a chemical compound that has gained attention in the scientific community due to its potential as a UV-absorbing agent. BMDA is synthesized using a multi-step process that involves the reaction of various chemical reagents. In
Mecanismo De Acción
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide works by absorbing UV radiation and converting it into heat, thereby protecting the skin from UV damage. In photodynamic therapy, N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide is activated by light and generates reactive oxygen species that can kill cancer cells. In corrosion inhibition, N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide forms a protective layer on the metal surface, preventing corrosion.
Biochemical and physiological effects:
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has been found to be non-toxic and non-irritating to the skin. It has also been found to have low toxicity in animal studies. However, further studies are needed to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has several advantages for lab experiments, including its stability and ease of synthesis. However, its low solubility in water and organic solvents can limit its use in certain experiments.
Direcciones Futuras
Future research on N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide could focus on its potential as a photosensitizer in cancer treatment. Additionally, further studies are needed to determine its long-term effects on human health. N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide could also be studied for its potential as a corrosion inhibitor in other industries.
Métodos De Síntesis
The synthesis of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of various chemical reagents. The first step involves the reaction of 4-butylbenzene with sodium hydride to form 2-(4-butylphenyl) sodium hydride. This is followed by the reaction of 2-(4-butylphenyl) sodium hydride with 2,4-dimethylphenol to form 2-(2,4-dimethylphenoxy)-2-(4-butylphenyl)propan-1-ol. Subsequently, this compound is reacted with 4-amino-3-methylbenzoic acid to form N-(2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential as a UV-absorbing agent. It has been found to be effective in protecting skin from UV radiation and has been used in various cosmetic products. Additionally, N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has also been studied for its potential as a corrosion inhibitor in the oil and gas industry.
Propiedades
Fórmula molecular |
C27H30N4O2 |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C27H30N4O2/c1-5-6-7-21-9-11-22(12-10-21)31-29-24-15-19(3)23(16-25(24)30-31)28-27(32)17-33-26-13-8-18(2)14-20(26)4/h8-16H,5-7,17H2,1-4H3,(H,28,32) |
Clave InChI |
TZANPSOEPKZSKT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=C(C=C(C=C4)C)C)C |
SMILES canónico |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=C(C=C(C=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)
![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)




![1-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]-3-(2-phenylethyl)urea](/img/structure/B283597.png)
![(4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one](/img/structure/B283600.png)
![N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine](/img/structure/B283602.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine](/img/structure/B283605.png)
![(4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B283606.png)
![(4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283608.png)
![N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide](/img/structure/B283609.png)
![N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-butylamine](/img/structure/B283610.png)